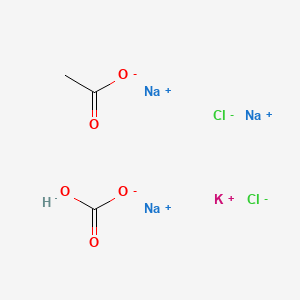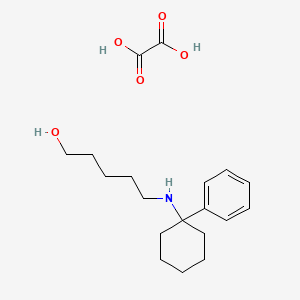
Trisulfur
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polysulfur is an elemental sulfur. It has a role as an agrochemical, an antifungal agent and a Saccharomyces cerevisiae metabolite.
Wissenschaftliche Forschungsanwendungen
Fundamentals and Applications in Various Fields
The trisulfur radical anion [S3]˙(-) is a highly reactive species with diverse applications across multiple fields. It is notable for being the blue chromophore in ultramarine blues, where it's trapped in a zeolitic framework. Recent research has expanded its role in materials science, electrochemistry, analytical chemistry, and geochemistry. Its applications range from being used in alkali metal-sulfur batteries, detecting trace amounts of water in organic solvents, to playing a role in high-temperature and pressure aqueous solutions and ionic liquids. Understanding its electronic structures helps explain its spectroscopic and structural properties (Chivers & Elder, 2013).
Stability in Geological Fluids
This compound ion S3–, rather than sulfide or sulfate, is stable in high-temperature geological fluids. This stability is crucial for sulfur's chemical speciation in Earth's crustal fluids, influencing various geological processes. It becomes the dominant form of sulfur in aqueous solutions above 250°C and 0.5 gigapascal, significantly impacting the transport and concentration of sulfur and gold in deep geological environments. This finding necessitates a revision of sulfur isotope-fractionation models between sulfides and sulfates in natural fluids (Pokrovski & Dubrovinsky, 2011).
Application in Organic Chemistry
The this compound radical anion (S3•-) is utilized in the synthesis of 1,2,3-thiadiazoles and isothiazoles, significant in organic chemistry. This application involves reactions with azoalkenes and α,β-unsaturated N-sulfonylimines, demonstrating a novel method for constructing these compounds. It highlights the use of S3•- in forming new C-S and N-S bonds under mild conditions (Liu et al., 2018).
Sensor Material for Detecting Water Molecules
This compound anionic radicals, known for their chromogenic properties, are used in detecting trace amounts of water in air and organic solvents. These radicals, when generated through reaction with vaporized sulfur and univalent zinc in a microporous framework, respond uniquely to water molecules. This application showcases their potential as efficient detectors for water at very low concentrations (Gao et al., 2010).
Synthesis of Thiophene Derivatives
This compound radical anion acts as a key intermediate in synthesizing thiophene derivatives, a crucial compound in organic chemistry. This process involves the interaction between elemental sulfur and NaOtBu, revealing a base-promoted sulfur-centered radical generation mode. The method is significant for its simplicity and efficiency in thiophene synthesis (Zhang et al., 2014).
Eigenschaften
CAS-Nummer |
12597-03-4 |
|---|---|
Molekularformel |
S3 |
Molekulargewicht |
96.2 g/mol |
IUPAC-Name |
bis(sulfanylidene)-λ4-sulfane |
InChI |
InChI=1S/S3/c1-3-2 |
InChI-Schlüssel |
NVSDADJBGGUCLP-UHFFFAOYSA-N |
SMILES |
S=S=S |
Kanonische SMILES |
S=S=S |
| 12597-03-4 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


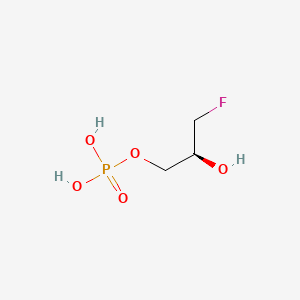

![(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B1217725.png)
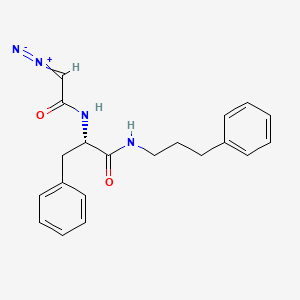
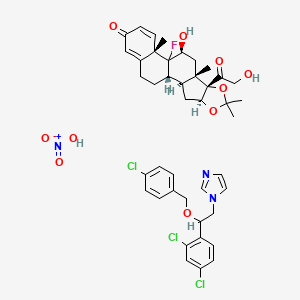
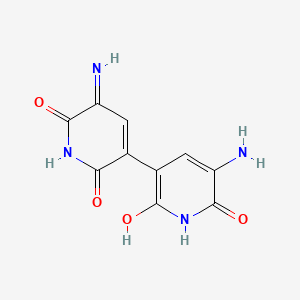
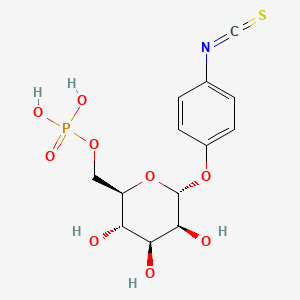
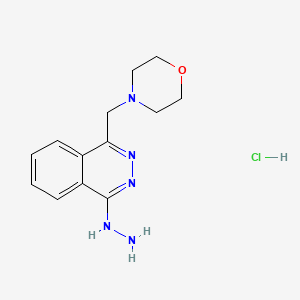
![(2S)-2-[[(2S)-2-[[2-[[2-[4-[(4-hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B1217737.png)

